

# Comparative Selectivity of Cav2.2 Channel Blockers: A Guide for Researchers

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## Compound of Interest

Compound Name: Cav 2.2 blocker 1

Cat. No.: B2709198

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selectivity profiles of prominent Cav2.2 channel blockers against other voltage-gated calcium (Cav) channels. The data presented is compiled from publicly available research to facilitate informed decisions in experimental design and drug candidate selection.

The N-type voltage-gated calcium channel, Cav2.2, is a critical mediator of neurotransmitter release and a validated target for the treatment of chronic pain.<sup>[1][2]</sup> The therapeutic efficacy of Cav2.2 blockers is often linked to their selectivity for this channel over other Cav channel subtypes, which can minimize off-target effects. This guide offers a side-by-side comparison of the selectivity of key Cav2.2 inhibitors, supported by experimental data and detailed methodologies.

## Selectivity Profile of Cav2.2 Blockers

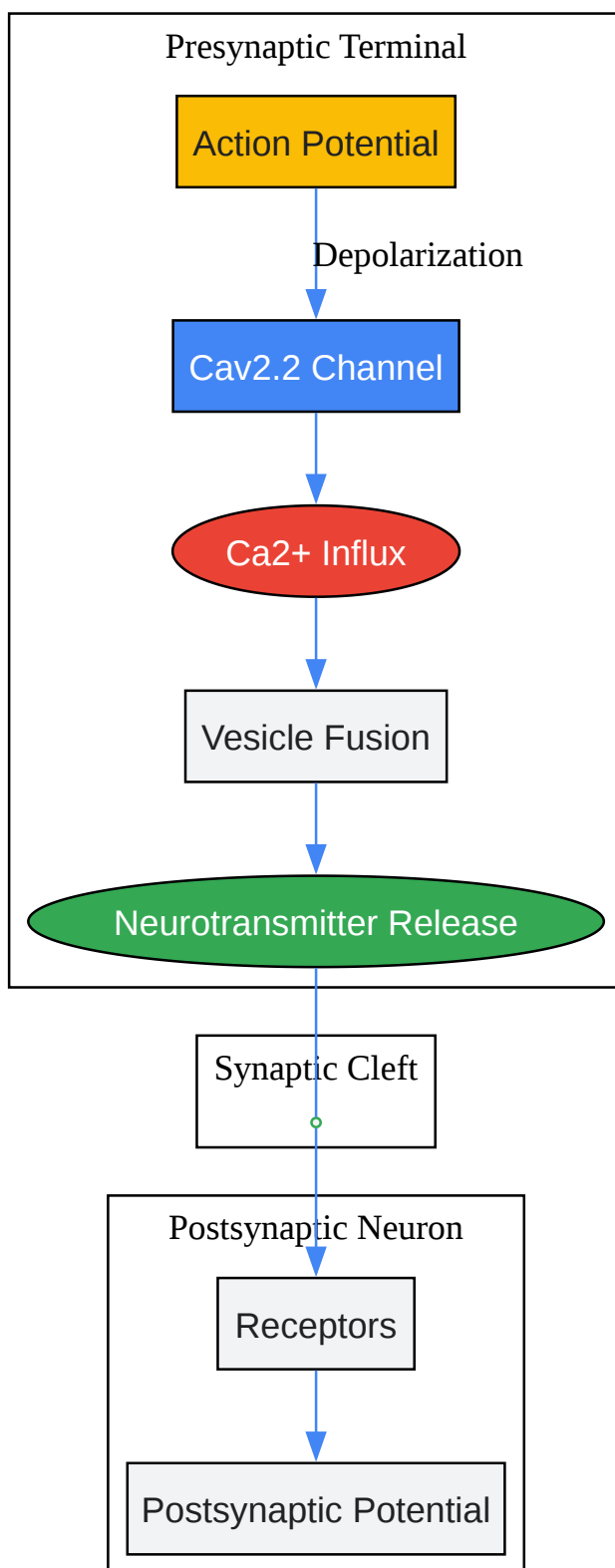
The inhibitory potency (IC<sub>50</sub>) of a compound is a key measure of its activity. The following table summarizes the reported IC<sub>50</sub> values for several Cav2.2 blockers against a panel of human Cav channels. It is important to note that experimental conditions can significantly influence these values.

Compound	Cav1.2 (L-type)	Cav2.1 (P/Q-type)	Cav2.2 (N-type)	Cav2.3 (R-type)	Cav3.1 (T-type)	Cav3.2 (T-type)	Cav3.3 (T-type)
Ziconotide	>1000-fold selective for Cav2.2	>1000-fold selective for Cav2.2	~0.7-1.8 nM[3]	>1000-fold selective for Cav2.2	>1000-fold selective for Cav2.2	>1000-fold selective for Cav2.2	>1000-fold selective for Cav2.2
Cilnidipine	10 nM (in A7r5 cells)[4]	Data not available	Dual Blocker	Data not available	No inhibition at 30 µM (α1G)[4]	Data not available	Data not available
MONIRO-1	> 100 µM	> 100 µM	34.0 ± 3.6 µM	> 100 µM	3.3 ± 0.3 µM	1.7 ± 0.1 µM	7.2 ± 0.3 µM

Note: The IC50 values for Ziconotide against channels other than Cav2.2 are expressed in terms of selectivity fold due to the limited availability of specific quantitative data in the reviewed literature.

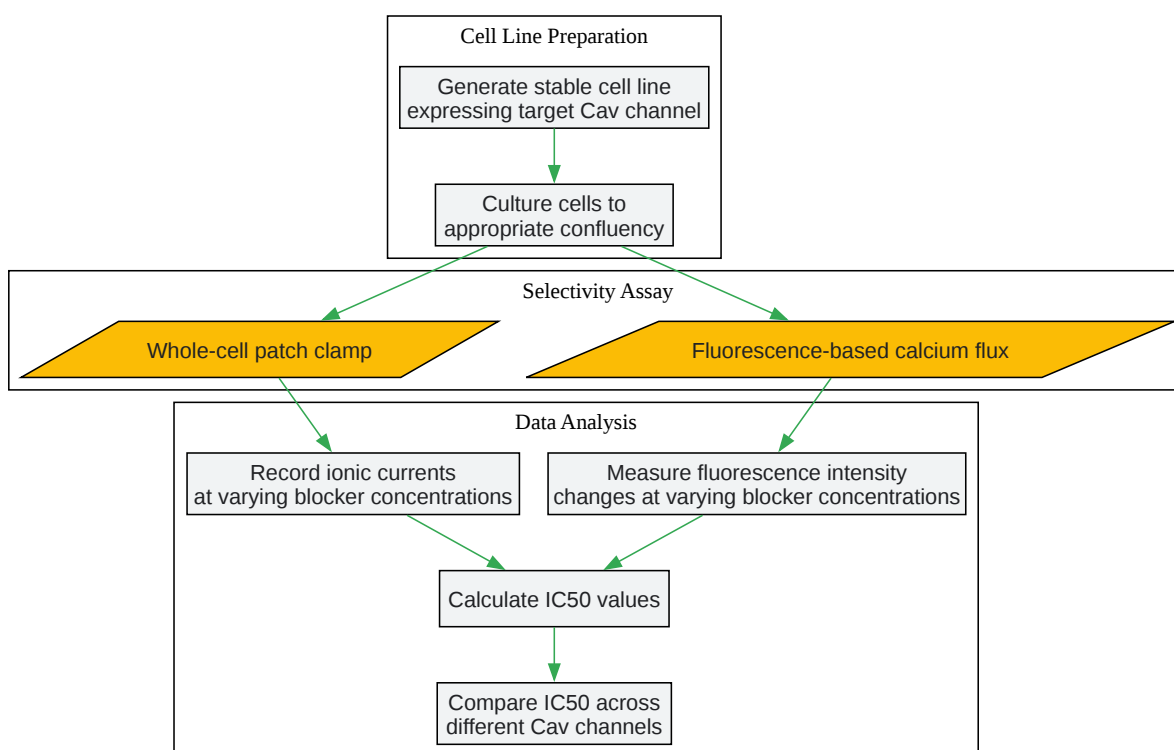
## Signaling Pathway and Experimental Workflow

To understand the context of Cav2.2 channel function and the methods used to assess blocker selectivity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.



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Cav2.2-mediated neurotransmitter release at a synapse.



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